molecular formula C9H16O B2385595 1-Cyclobutyl-2,2-dimethylpropan-1-one CAS No. 80875-33-8

1-Cyclobutyl-2,2-dimethylpropan-1-one

Cat. No.: B2385595
CAS No.: 80875-33-8
M. Wt: 140.226
InChI Key: OHUBVXYJTFFATH-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . It is characterized by a cyclobutyl group attached to a 2,2-dimethylpropan-1-one moiety. This compound is primarily used for research purposes and has various applications in synthetic chemistry.

Scientific Research Applications

1-Cyclobutyl-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: While specific biological applications are limited, the compound can be used in the development of new pharmaceuticals and bioactive molecules.

    Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-Cyclobutyl-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutane carboxylic acid chloride with t-butyl magnesium chloride in the presence of cuprous iodide as a catalyst . The reaction is carried out in dry ether under an argon atmosphere at -70°C. After the addition of t-butyl magnesium chloride, the mixture is stirred and allowed to reach room temperature, followed by the addition of water to complete the reaction.

Chemical Reactions Analysis

1-Cyclobutyl-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ether, catalysts such as cuprous iodide, and specific temperature controls to ensure the desired reaction pathway.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2,2-dimethylpropan-1-one depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its functional groups. For example, in oxidation reactions, the ketone group is targeted by oxidizing agents, leading to the formation of carboxylic acids or other oxidized products. The cyclobutyl group can also participate in ring-opening reactions under certain conditions, providing access to a range of different products.

Comparison with Similar Compounds

1-Cyclobutyl-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:

    Cyclobutyl methyl ketone: Similar in structure but lacks the dimethyl groups, leading to different reactivity and applications.

    Cyclobutyl ethyl ketone: Contains an ethyl group instead of the dimethyl groups, resulting in variations in physical and chemical properties.

    Cyclobutyl isopropyl ketone: Features an isopropyl group, which affects its steric and electronic properties compared to this compound.

Properties

IUPAC Name

1-cyclobutyl-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,3)8(10)7-5-4-6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUBVXYJTFFATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 118.5 g. (1.0 mole) of cyclobutylcarbonyl chloride and 99 g. (1.0 mole) cuprous chloride in 1000 ml. of dry ether under a nitrogen atmosphere is added dropwise 478 ml. (1.0 mole) of 2M t-butylmagnesium chloride in the same solvent. The addition is carried out at -5° to -15° C. The resulting mixture is poured into 500 ml. of 3M hydrochloric acid and 700 g. ice, the organic layer is separated and washed successively with water, sodium bicarbonate solution, brine and dried (MgSO4). The dried ether extract is evaporated at reduced pressure and the residue distilled to provide t-butylcyclobutylketone.
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Synthesis routes and methods II

Procedure details

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